4-Methoxy-1,2,3-trimethyl-5-nitro-2,3-dihydro-1H-imidazol-1-ium perchlorate
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Overview
Description
4-Methoxy-1,2,3-trimethyl-5-nitro-2,3-dihydro-1H-imidazol-1-ium perchlorate is a synthetic compound belonging to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1,2,3-trimethyl-5-nitro-2,3-dihydro-1H-imidazol-1-ium perchlorate can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 1,2-diketones and urotropine in the presence of ammonium acetate, a simple and efficient solventless microwave-assisted method can be employed . Another method involves the use of NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate, followed by base-promoted cycloaddition with benzyl isocyanide derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solvent-free conditions, microwave-assisted synthesis, and multicomponent reactions are often employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-1,2,3-trimethyl-5-nitro-2,3-dihydro-1H-imidazol-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy and nitro groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, catalytic hydrogenation for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a wide range of functionalized imidazole derivatives .
Scientific Research Applications
4-Methoxy-1,2,3-trimethyl-5-nitro-2,3-dihydro-1H-imidazol-1-ium perchlorate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methoxy-1,2,3-trimethyl-5-nitro-2,3-dihydro-1H-imidazol-1-ium perchlorate involves its interaction with specific molecular targets and pathways. The nitro group enhances its reactivity, allowing it to interact with various biological molecules. The compound can inhibit enzymes, disrupt cellular processes, and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole structure.
Metronidazole: A bactericidal agent with a nitroimidazole structure.
Omeprazole: An antiulcer agent with a substituted imidazole ring.
Uniqueness
4-Methoxy-1,2,3-trimethyl-5-nitro-2,3-dihydro-1H-imidazol-1-ium perchlorate is unique due to its specific combination of methoxy, trimethyl, and nitro substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
89717-58-8 |
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Molecular Formula |
C7H14ClN3O7 |
Molecular Weight |
287.65 g/mol |
IUPAC Name |
4-methoxy-1,2,3-trimethyl-5-nitro-1,2-dihydroimidazol-1-ium;perchlorate |
InChI |
InChI=1S/C7H13N3O3.ClHO4/c1-5-8(2)6(10(11)12)7(13-4)9(5)3;2-1(3,4)5/h5H,1-4H3;(H,2,3,4,5) |
InChI Key |
GCVQPGQOQSEOIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1[NH+](C(=C(N1C)OC)[N+](=O)[O-])C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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